2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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Overview
Description
Erythromycin aspartate is a derivative of erythromycin, a macrolide antibiotic that is widely used to treat a variety of bacterial infections. Erythromycin itself was discovered in 1952 and has since been a crucial antibiotic, especially for patients allergic to penicillin. Erythromycin aspartate is formed by combining erythromycin with aspartic acid, which enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin aspartate is synthesized by reacting erythromycin with aspartic acid. The process involves the formation of a salt between the erythromycin molecule and the aspartic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of erythromycin aspartate involves large-scale fermentation of the bacterium Saccharopolyspora erythraea to produce erythromycin. The erythromycin is then purified and reacted with aspartic acid under controlled conditions to form erythromycin aspartate. The final product is then purified, dried, and formulated into various dosage forms.
Chemical Reactions Analysis
Types of Reactions
Erythromycin aspartate undergoes several types of chemical reactions, including:
Oxidation: Erythromycin can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of erythromycin oxime, while substitution reactions can produce various erythromycin derivatives.
Scientific Research Applications
Erythromycin aspartate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of macrolide antibiotics under various chemical conditions.
Biology: Employed in studies investigating bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.
Medicine: Widely used in clinical research to develop new formulations and delivery methods for erythromycin.
Industry: Utilized in the development of new antibiotic formulations and in the study of antibiotic stability and efficacy.
Mechanism of Action
Erythromycin aspartate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thereby inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.
Comparison with Similar Compounds
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a longer half-life and better tissue penetration.
Clarithromycin: Similar to erythromycin but with improved acid stability and better absorption.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
Erythromycin aspartate is unique due to its enhanced stability and bioavailability compared to erythromycin. The addition of aspartic acid improves its solubility and absorption, making it a more effective treatment option for bacterial infections.
Properties
Molecular Formula |
C41H74N2O17 |
---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
2-aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9) |
InChI Key |
MVGQXQJJZQSBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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